molecular formula C11H14ClNS B1350516 4-((4-Chlorophenyl)thio)piperidine CAS No. 101768-63-2

4-((4-Chlorophenyl)thio)piperidine

Cat. No. B1350516
CAS RN: 101768-63-2
M. Wt: 227.75 g/mol
InChI Key: DORGHGOWHFHJPG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)piperidine, also known as 4-CPT, is a synthetic organic compound belonging to the class of piperidines. It is a heterocyclic compound with a nitrogen atom in the ring structure. 4-CPT is a versatile compound that has been used in various scientific research applications. It has been used as a tool in the synthesis of various compounds and as a reagent in organic reactions. In addition, 4-CPT has been studied for its biochemical and physiological effects, and its potential applications in the medical field.

Scientific Research Applications

Antibacterial Applications

Research has shown the potential of 4-((4-Chlorophenyl)thio)piperidine derivatives in antibacterial applications. A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The compound 8g, with a 2-methylphenyl group, showed significant inhibitory growth effects on bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Modulation of Monoamine Transporter Activity

He et al. (2005) investigated 4-(4-Chlorophenyl)piperidine analogues for their transporter inhibitory activity. The study focused on both the cis and trans isomers of these piperidines, revealing that the (-)-cis analogues exhibit dopamine transporter/norepinephrine transporter selectivity. This finding is significant for understanding the role of these compounds in modulating neurotransmitter systems, potentially useful in psychiatric and neurological disorders (He et al., 2005).

Analgesic Properties

Research has demonstrated the analgesic properties of 4-((4-Chlorophenyl)thio)piperidine derivatives. Rafiq et al. (2014) investigated the analgesic activity of derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine, finding that structural alterations in the molecule enhanced its analgesic response. This study highlights the potential of such derivatives in pain management (Rafiq et al., 2014).

Anti-Inflammatory Properties

Gajewewski et al. (1982) researched the compound 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride (S8), demonstrating its anti-inflammatory and spasmolytic properties. This compound showed a marked analgesic activity in the hot plate test and exhibited both short and long-term anti-inflammatory effects in vivo (Gajewski et al., 1982).

Corrosion Inhibition

Piperidine derivatives, including those with the 4-chlorophenyl group, have been studied for their corrosion inhibition properties. Sankarapapavinasam et al. (1991) investigated the effect of piperidine and its derivatives on the corrosion of copper in sulfuric acid, finding that these compounds can effectively inhibit corrosion. This research opens potential applications in material science and engineering (Sankarapapavinasam et al., 1991).

Anticancer Applications

El-Masry et al. (2022) synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, which showed significant cytotoxicity against cancer cell lines MCF-7 and HepG2. These findings highlight the potential of 4-((4-Chlorophenyl)thio)piperidine derivatives as anticancer agents, with specific targeting abilities and apoptotic cell death induction capabilities (El-Masry et al., 2022).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGHGOWHFHJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395972
Record name 4-[(4-Chlorophenyl)sulfanyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101768-63-2
Record name 4-[(4-Chlorophenyl)sulfanyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-chlorophenylthiopiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 233°-236°; [α]D =-30.8° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-chlorophenylthiopiperidino)methyl]-2-oxazolidinone
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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